2-(2-Chloro-5-nitrophenyl)pyridine

Catalog No.
S902936
CAS No.
879088-40-1
M.F
C11H7ClN2O2
M. Wt
234.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloro-5-nitrophenyl)pyridine

CAS Number

879088-40-1

Product Name

2-(2-Chloro-5-nitrophenyl)pyridine

IUPAC Name

2-(2-chloro-5-nitrophenyl)pyridine

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

InChI

InChI=1S/C11H7ClN2O2/c12-10-5-4-8(14(15)16)7-9(10)11-3-1-2-6-13-11/h1-7H

InChI Key

AKVCBZWZBMTKMQ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

2-(2-Chloro-5-nitrophenyl)pyridine is a precisely substituted biaryl intermediate essential for multi-step synthesis in pharmaceutical and agrochemical development. Its value is defined by two key functional groups positioned for specific, sequential transformations: an aryl chloride engineered for modern palladium-catalyzed cross-coupling reactions, and a nitro group that serves as a reliable precursor to a primary amine via high-yield reduction. This specific arrangement makes it a designated starting material for complex targets, including approved active pharmaceutical ingredients (APIs) like the Hedgehog pathway inhibitor, Vismodegib. [1]

Substituting this compound with near analogs introduces significant process and end-product risks. Using a positional isomer (e.g., with a 3-nitro or 4-nitro group) will result in a fundamentally incorrect molecular scaffold, failing to produce the target bioactive molecule. [1] Swapping the chloride for a bromide or iodide, while seemingly a simple change, alters the reactivity profile in cross-coupling reactions, demanding costly process re-development including new catalyst systems, solvents, and temperature profiles that may not be compatible with other functional groups. The specific 2-chloro-5-nitro configuration is a deliberate choice for balancing cost, stability, and reactivity in validated, large-scale synthetic routes.

High-Yield & High-Purity Reduction to a Key Pharmaceutical Aniline Intermediate

A critical step in the synthesis of APIs like Vismodegib is the reduction of the nitro group to form 2-(2-chloro-5-aminophenyl)pyridine. In a documented process, using 2-(2-Chloro-5-nitrophenyl)pyridine as the starting material with iron powder and hydrochloric acid in an ethanol/water solvent system achieves the target aniline in 93.9% yield with a purity of 98.6%. [1] This high conversion rate and resulting purity are crucial for minimizing downstream purification costs and ensuring the quality of the final API.

Evidence DimensionYield of Nitro Group Reduction
Target Compound Data93.9% yield; 98.6% purity
Comparator Or BaselineStandard process expectation of >90% for efficient manufacturing.
Quantified DifferenceMeets or exceeds typical benchmarks for an efficient, scalable chemical manufacturing step.
ConditionsReaction with iron powder and hydrochloric acid in ethanol/water, heated to 80-85 °C for 4 hours.

This proven high-yield conversion directly translates to lower material costs and reduced waste streams in a manufacturing environment.

Designated Starting Material with Essential Regiochemistry for Vismodegib API Synthesis

The validated four-step manufacturing process for the approved API Vismodegib explicitly designates 2-(2-Chloro-5-nitrophenyl)pyridine as a key starting material. [1] The specific 2-chloro and 5-nitro substitution pattern on the phenyl ring is not optional; it is required to build the final 4-chloro-3-(pyridin-2-yl)aniline core of the drug after reduction and subsequent amidation. Any other isomer would lead to a different compound entirely, lacking the required structure to inhibit the Hedgehog signaling pathway.

Evidence DimensionStructural requirement for API synthesis
Target Compound DataThe exact 2-chloro-5-nitro substitution pattern is required.
Comparator Or BaselineAny positional isomer (e.g., 2-chloro-4-nitrophenyl, 4-chloro-3-nitrophenyl).
Quantified Difference100% structural divergence; would result in complete synthesis failure of the target API.
ConditionsGMP manufacturing route for Vismodegib.

Procuring this exact CAS number eliminates the risk of synthesis failure due to incorrect regiochemistry, a critical consideration for regulated API manufacturing.

Optimal Reactivity-Cost Profile for Industrial Cross-Coupling Strategies

Aryl chlorides are more cost-effective starting materials than the corresponding bromides or iodides. While historically less reactive in Suzuki-Miyaura couplings, modern catalyst systems with electron-rich phosphine or N-heterocyclic carbene (NHC) ligands readily activate aryl chlorides for efficient C-C bond formation. [REFS-1, REFS-2] The use of 2-(2-Chloro-5-nitrophenyl)pyridine represents a deliberate process choice, balancing lower raw material cost against manageable reaction conditions, avoiding the expense and potentially higher reactivity (leading to more side products) of a bromo-analog.

Evidence DimensionReactivity and Cost Trade-off
Target Compound DataAryl chloride: lower cost, requires modern catalyst systems for activation.
Comparator Or BaselineAryl bromide analog: higher cost, more reactive with standard palladium catalysts.
Quantified DifferenceAryl chlorides are often significantly less expensive than aryl bromides, offering a direct reduction in the cost-of-goods for a synthesis campaign.
ConditionsPalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi).

Selecting this chloro-compound is a strategic procurement decision to lower manufacturing costs without sacrificing synthetic viability in a modern process environment.

Designated Starting Material for Vismodegib Synthesis

This compound is the specified, non-interchangeable precursor for the multi-step, regulated synthesis of the anti-cancer API Vismodegib, beginning with the high-yield reduction of its nitro group. [1]

Efficient Production of 2-(2-Chloro-5-aminophenyl)pyridine

Ideal for manufacturing campaigns focused on producing the key intermediate 2-(2-chloro-5-aminophenyl)pyridine, leveraging a documented process that delivers the product in over 93% yield and high purity. [2]

Core Building Block for Substituted 3-(Pyridin-2-yl)aniline Scaffolds

Serves as a strategic starting point in medicinal chemistry programs for the development of novel kinase inhibitors or other bioactive agents that require a specific 3-(pyridin-2-yl)aniline core structure with a halogen handle for further diversification. [1]

XLogP3

3

Wikipedia

2-(2-Chloro-5-nitrophenyl)pyridine

Dates

Last modified: 08-16-2023

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